Dodecaborate
Overview
Description
Dodecaborate is a borane compound with the chemical formula [B₁₂H₁₂]²⁻. It consists of an icosahedral arrangement of twelve boron atoms, each bonded to a hydrogen atom. This unique structure gives this compound its remarkable stability and distinctive properties. The compound was first predicted in 1955 and synthesized in 1960 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecaborate can be synthesized through several methods. One common approach involves the reaction of sodium borohydride with boron trifluoride to form a triborate anion, which is then pyrolyzed to yield the this compound anion . The reaction can be summarized as follows: [ 5 \text{NaBH}_4 + \text{BF}_3 \rightarrow 2 \text{NaB}_3\text{H}_8 + 3 \text{NaF} + 2 \text{H}_2 ] [ \text{NaB}_3\text{H}8 \xrightarrow{\text{pyrolysis}} \text{Na}2\text{B}{12}\text{H}{12} ]
Industrial Production Methods: Industrial production of this compound often involves the use of borane dimethyl sulfide complex and lithium borohydride in glymes (monoglyme or diglyme). This method offers high purity and yield, making it suitable for large-scale production .
Types of Reactions:
Oxidation: this compound can be oxidized electrochemically to form [B₂₄H₂₃]³⁻.
Substitution: The hydrogen atoms in this compound can be replaced by halogens, hydroxyl groups, or other substituents.
Carbonylation: Under high pressure of carbon monoxide, this compound reacts to form carbonyl derivatives such as [B₁₂H₁₁CO]⁻.
Common Reagents and Conditions:
Hydrogen Peroxide: Used for hydroxylation reactions.
Halogens: Used for substitution reactions.
Carbon Monoxide: Used for carbonylation reactions under high pressure.
Major Products:
[B₁₂(OH)₁₂]²⁻: Formed from hydroxylation.
[B₁₂H₁₁CO]⁻: Formed from carbonylation.
Scientific Research Applications
Dodecaborate has a wide range of applications in various fields:
Biology: Employed in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of solid-state electrolytes and polymer chemistry.
Mechanism of Action
The mechanism of action of dodecaborate in BNCT involves the accumulation of boron atoms in cancer cells. Upon neutron irradiation, the boron atoms undergo a nuclear reaction, producing high-energy alpha particles and lithium nuclei that destroy the cancer cells . The compound’s ability to interact with membranes and hydrophobic surfaces enhances its delivery and accumulation in target cells .
Comparison with Similar Compounds
Carboranes (C₂B₁₀H₁₂): Similar icosahedral structure but with carbon atoms replacing some boron atoms.
Hexaborate (B₆H₆²⁻): Smaller borane cluster with different properties.
Uniqueness: Dodecaborate’s unique icosahedral structure and stability make it distinct from other borane compounds. Its superchaotropic properties, which allow it to interact strongly with hydrophobic surfaces while being water-soluble, set it apart from other similar compounds .
Properties
IUPAC Name |
borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/12BO3/c12*2-1(3)4/q12*-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBISCWBJBKUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B12O36-36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
12008-75-2 (di-cesium salt) | |
Record name | Dodecaborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
705.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-78-5 | |
Record name | Dodecaborate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012008785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecaborate(2-), dodecahydro-, sodium (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium closo-Dodecaborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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